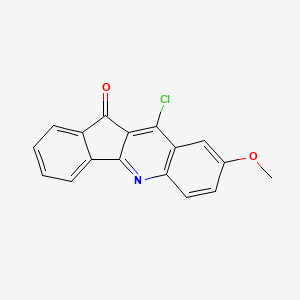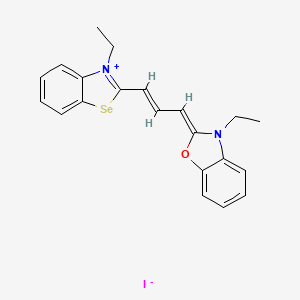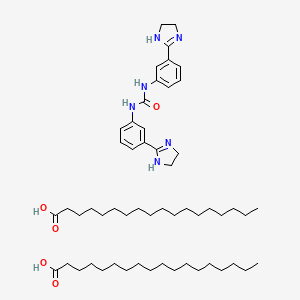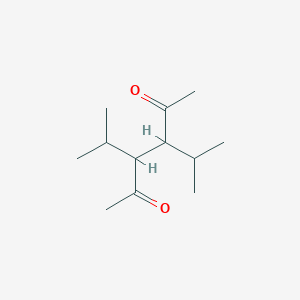
2,2-Dimethyl-1,3-dioxepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-1,3-dioxepane is an organic compound with the molecular formula C7H14O2. It is a seven-membered cyclic ether with two methyl groups attached to the second carbon atom. This compound is of interest due to its unique structure and reactivity, making it useful in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2-Dimethyl-1,3-dioxepane can be synthesized through the radical ring-opening polymerization of cyclic ketene acetals. This method involves the use of radical initiators to open the ring structure of the cyclic ketene acetal, resulting in the formation of the desired compound . The reaction conditions typically include the use of a solvent, such as toluene, and a radical initiator, such as azobisisobutyronitrile (AIBN), at elevated temperatures.
Industrial Production Methods
In industrial settings, this compound is produced through similar radical polymerization techniques but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent production and high yields. The reaction conditions are optimized to maximize the efficiency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-1,3-dioxepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where one of the oxygen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include carbonyl compounds (from oxidation), alcohols (from reduction), and substituted ethers (from substitution).
Applications De Recherche Scientifique
2,2-Dimethyl-1,3-dioxepane has several scientific research applications:
Medicine: Research is ongoing to explore its use in creating biocompatible materials for medical implants and devices.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-1,3-dioxepane primarily involves radical ring-opening polymerization. The presence of the oxygen atom in the ring structure promotes the formation of a carbon-oxygen double bond, which is more stable than a carbon-carbon double bond . This stability drives the polymerization process, resulting in the formation of polyesters with ester linkages distributed along the polymer backbone.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylene-1,3-dioxepane: Another cyclic ketene acetal with similar reactivity and applications.
5,6-Benzo-2-methylene-1,3-dioxepane: A compound with a benzene ring fused to the dioxepane structure, offering different reactivity and properties.
4,7-Dimethyl-2-methylene-1,3-dioxepane: A similar compound with additional methyl groups, affecting its polymerization behavior.
Uniqueness
2,2-Dimethyl-1,3-dioxepane is unique due to its specific ring structure and the presence of two methyl groups, which influence its reactivity and stability. This makes it particularly useful in the synthesis of biodegradable polymers and materials with specialized properties.
Propriétés
Numéro CAS |
4568-63-2 |
|---|---|
Formule moléculaire |
C7H14O2 |
Poids moléculaire |
130.18 g/mol |
Nom IUPAC |
2,2-dimethyl-1,3-dioxepane |
InChI |
InChI=1S/C7H14O2/c1-7(2)8-5-3-4-6-9-7/h3-6H2,1-2H3 |
Clé InChI |
ZHRPLMJYSXTWDS-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCCCCO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tetradecyl 4-dodecyl-7-oxo-4-[[2-oxo-2-(tetradecyloxy)ethyl]thio]-8-oxa-3,5-dithia-4-stannadocosanoate](/img/structure/B12706316.png)
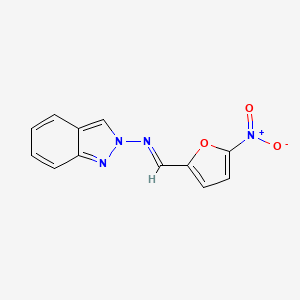
![N,N-diethylethanamine;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid](/img/structure/B12706325.png)


